
SER-601
Vue d'ensemble
Description
Ce composé est basé sur une structure de base d'acide quinolone-3-carboxylique et présente une sélectivité 190 fois supérieure pour le récepteur cannabinoïde de type 2 par rapport au récepteur cannabinoïde de type 1 associé . Il a été étudié pour ses effets analgésiques et neuroprotecteurs sans induire les effets psychoactifs généralement associés à l'activation du récepteur cannabinoïde de type 1 .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the structure-activity relationship of cannabinoid receptor agonists.
Biology: Investigated for its role in modulating immune responses and inflammation through cannabinoid receptor type 2 activation.
Medicine: Explored for its analgesic and neuroprotective effects, particularly in conditions like neuropathic pain and neurodegenerative diseases.
Industry: Potential applications in the development of new therapeutic agents targeting cannabinoid receptor type 2
Orientations Futures
Mécanisme D'action
Target of Action
SER-601, also known as COR-167 or S723GJY405, is a potent and selective agonist for the cannabinoid CB2 receptor . The CB2 receptor is primarily found in the peripheral nervous system, immune cells, and other tissues, where it plays a role in immunomodulation and analgesia .
Mode of Action
This compound binds to the CB2 receptor with a Ki value of 6.3 nM, demonstrating a 190-fold selectivity for CB2 over the central CB1 receptor . This selective binding leads to the activation of the CB2 receptor, triggering a cascade of intracellular events .
Pharmacokinetics
It is known that this compound is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract
Result of Action
This compound has demonstrated analgesic effects in animal studies, likely due to its action on the CB2 receptor . Additionally, it has shown neuroprotective effects and antidiabetic effects , including amelioration of insulin resistance and increased insulin secretion and accumulation in pancreatic islets .
Analyse Biochimique
Biochemical Properties
SER-601 plays a crucial role in biochemical reactions by selectively binding to the cannabinoid CB2 receptors. It exhibits a 190-fold selectivity for CB2 over the central CB1 receptor, with binding affinities (K_i) of 6.3 nM for CB2 and 1,220 nM for CB1 . This selectivity minimizes the psychoactive effects typically associated with CB1 receptor activation. This compound interacts with various enzymes and proteins, including those involved in the endocannabinoid system, to exert its effects. The nature of these interactions primarily involves agonistic binding to the CB2 receptors, leading to downstream signaling cascades that modulate pain and inflammation .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to have analgesic effects in animal models of pain without inducing cannabis-like behavioral effects . This compound also exhibits antidiabetic properties by ameliorating insulin resistance and increasing insulin secretion in pancreatic islets isolated from diabetic mice . These effects are mediated through the activation of CB2 receptors, which play a role in regulating inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CB2 receptors, which are predominantly expressed in peripheral tissues and immune cells . This binding activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels . The activation of CB2 receptors also triggers the phosphorylation of various downstream effectors, including mitogen-activated protein kinases (MAPKs), which modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Long-term exposure to this compound has been shown to maintain its analgesic and antidiabetic effects in animal models, indicating sustained efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies using rat models of acute pain, this compound demonstrated dose-dependent antinociceptive effects, with peak analgesic effects observed at 60 minutes post-administration . Higher doses of this compound were associated with increased analgesic efficacy, but also with potential adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. It interacts with enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are responsible for the degradation of endocannabinoids . By modulating the activity of these enzymes, this compound can influence the levels of endocannabinoids and their signaling pathways, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors. This compound’s distribution is influenced by its binding affinity to CB2 receptors, which are primarily located in peripheral tissues and immune cells .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the endoplasmic reticulum (ER) and cell membranes, where CB2 receptors are localized . The compound’s activity is modulated by its localization within these compartments, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended sites of action, thereby exerting its therapeutic effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du SER-601 implique plusieurs étapes, commençant par la préparation du noyau d'acide quinolone-3-carboxylique. Les étapes clés comprennent :
Formation du noyau quinolone : Ceci est généralement réalisé par une réaction de cyclisation impliquant des dérivés d'aniline et des β-cétoesters en milieu acide.
Introduction du groupe adamantyle : Le groupe adamantyle est introduit par une réaction de substitution nucléophile.
Formation du carboxamide : La dernière étape implique la formation du groupe carboxamide par réaction du dérivé quinolone avec une amine appropriée en conditions déshydratantes.
Méthodes de production industrielle
La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté. Cela impliquerait l'utilisation de réacteurs industriels, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le SER-601 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le noyau quinolone peut être oxydé en présence d'oxydants forts.
Réduction : Les groupes carbonyle dans la structure peuvent être réduits en alcools à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Les groupes adamantyle et isopropyle peuvent être substitués par d'autres groupes alkyles ou aryles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans des solvants anhydres.
Substitution : Halogénures d'alkyle ou halogénures d'aryle en présence d'une base forte comme l'hydrure de sodium.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers dérivés de la quinolone avec différents substituants, qui peuvent être étudiés plus avant pour leurs propriétés pharmacologiques.
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier la relation structure-activité des agonistes des récepteurs cannabinoïdes.
Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et de l'inflammation par l'activation du récepteur cannabinoïde de type 2.
Médecine : Exploré pour ses effets analgésiques et neuroprotecteurs, en particulier dans des affections telles que la douleur neuropathique et les maladies neurodégénératives.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant le récepteur cannabinoïde de type 2
Mécanisme d'action
Le this compound exerce ses effets principalement par l'activation du récepteur cannabinoïde de type 2. Ce récepteur est principalement exprimé dans les cellules immunitaires et les tissus périphériques. En se liant au récepteur cannabinoïde de type 2, le this compound module diverses voies de signalisation, conduisant à des effets anti-inflammatoires et analgésiques. Le composé n'active pas de manière significative le récepteur cannabinoïde de type 1, évitant ainsi les effets psychoactifs associés à l'activation du récepteur cannabinoïde de type 1 .
Comparaison Avec Des Composés Similaires
Composés similaires
A-836,339 : Un autre agoniste sélectif du récepteur cannabinoïde de type 2 avec des propriétés analgésiques similaires.
ADB-FUBHQUCA : Un cannabinoïde synthétique présentant une forte sélectivité pour le récepteur cannabinoïde de type 2.
CBS-0550 : Un agoniste du récepteur cannabinoïde de type 2 avec des effets neuroprotecteurs.
Unicité du SER-601
Le this compound se distingue par sa forte sélectivité pour le récepteur cannabinoïde de type 2 par rapport au récepteur cannabinoïde de type 1, ce qui en fait un candidat prometteur pour des applications thérapeutiques sans effets psychoactifs. Sa structure unique de base d'acide quinolone-3-carboxylique offre également une base pour de futures modifications afin d'améliorer ses propriétés pharmacologiques .
Propriétés
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-propan-2-ylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKLUDNETVLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648525 | |
| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048038-90-9 | |
| Record name | 1,4-Dihydro-6-(1-methylethyl)-4-oxo-1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-3-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048038-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SER-601 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048038909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SER-601 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S723GJY405 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




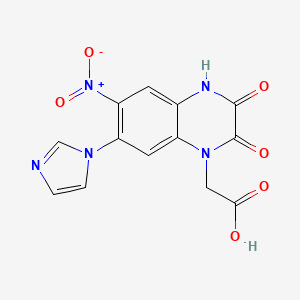
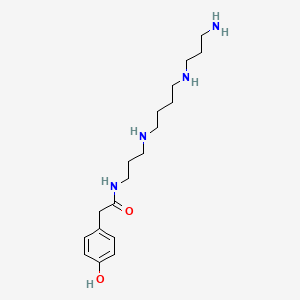
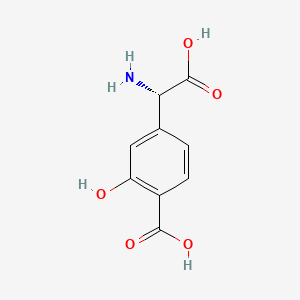
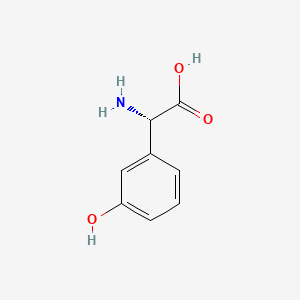
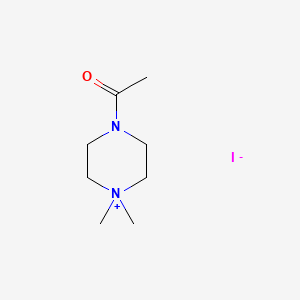
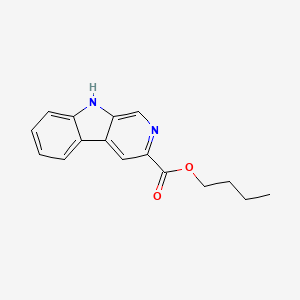

![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)

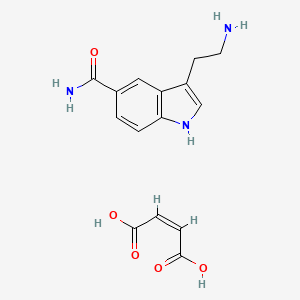

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)
